molecular formula C6H11F3N2 B13955769 N-(trifluoromethyl)piperidin-4-amine

N-(trifluoromethyl)piperidin-4-amine

Cat. No.: B13955769
M. Wt: 168.16 g/mol
InChI Key: UIVUWXCONIZRPS-UHFFFAOYSA-N
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Description

N-(Trifluoromethyl)piperidin-4-amine is a piperidine derivative featuring a trifluoromethyl (-CF₃) group directly attached to the nitrogen atom of the piperidine ring and an amine group at the 4-position. This compound is part of a broader class of trifluoromethyl-substituted amines, which are widely explored in medicinal chemistry due to the unique physicochemical properties imparted by the -CF₃ group, including enhanced metabolic stability, lipophilicity, and bioavailability . These analogs exhibit diverse biological activities, such as enzyme inhibition and antiparasitic effects, making them valuable scaffolds for drug discovery .

Properties

Molecular Formula

C6H11F3N2

Molecular Weight

168.16 g/mol

IUPAC Name

N-(trifluoromethyl)piperidin-4-amine

InChI

InChI=1S/C6H11F3N2/c7-6(8,9)11-5-1-3-10-4-2-5/h5,10-11H,1-4H2

InChI Key

UIVUWXCONIZRPS-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1NC(F)(F)F

Origin of Product

United States

Preparation Methods

Direct Fluorination of Piperidine Derivatives Using Sulfur Tetrafluoride

A patented method describes the preparation of trifluoromethyl piperidine compounds, including 4-(trifluoromethyl)piperidine derivatives, by fluorination of piperidine carboxylic acids with sulfur tetrafluoride (SF4) in the presence of anhydrous hydrofluoric acid and trichloromethane as solvents. The reaction is carried out in a stainless steel autoclave under controlled temperature and agitation conditions, followed by neutralization and extraction steps to isolate the product. Key conditions and yields are summarized below:

Entry Starting Material Solvent System (g) Temperature (°C) Reaction Time (h) Product Yield (%) Product Purity (%) Notes
1 4-Piperidine carboxylic acid (100 g) Trichloromethane (150), Anhydrous HF (50), SF4 (270) 85 3 80.1 95 Product: 4-(trifluoromethyl)piperidine
2 Nipecotic acid (100 g) Trichloromethane (700), Anhydrous HF (100), SF4 (270) 105 3 77.9 96.2 Product: 3-(trifluoromethyl)piperidine
3 Nipecotic acid (100 g) Trichloromethane (300), Anhydrous HF (100), SF4 (270) 95 4 80.6 97.2 Improved yield with lower solvent volume
4 Pipecolic acid (100 g) Trichloromethane (100), Anhydrous HF (50), SF4 (270) 65 3 54.5 98.9 Lower yield attributed to substrate

This method involves the conversion of carboxylic acid groups to trifluoromethyl substituents via fluorination, with subsequent neutralization and extraction steps to isolate the trifluoromethylated piperidine derivatives.

N-Trifluoromethylation of Secondary Amines Using Carbon Disulfide and Silver Fluoride

A recent and efficient synthetic approach involves the direct N-trifluoromethylation of secondary amines, including piperidine derivatives, using carbon disulfide (CS2) and silver fluoride (AgF) under neutral conditions. This method avoids the use of harsh fluorinating agents and acidic conditions, simplifying product isolation and improving substrate scope.

Key features of this method include:

  • Use of readily available secondary amines as starting materials.
  • Mild reaction conditions with neutral pH.
  • Broad substrate scope, including various substituted piperidines.
  • Good to excellent yields (typically 77% to 98%).
  • Compatibility with complex drug molecules and amino acid derivatives for late-stage functionalization.

The reaction likely proceeds via nucleophilic addition of the amine to CS2, forming a thioamide intermediate, followed by desulfurization facilitated by AgF to yield the N-trifluoromethylated product.

Synthetic Routes via Reduction and Functional Group Transformations

Other synthetic strategies involve multi-step sequences starting from substituted piperidine derivatives, such as pipecolic acid or its derivatives, involving:

  • Reduction of trifluoromethylated precursors with sodium triacetoxyborohydride in methanol.
  • Phosphonate formation via reaction with diethyl phosphite catalyzed by boron trifluoride etherate.
  • Ugi-type multicomponent reactions to introduce trifluoromethyl groups.
  • Ring-closing metathesis and allylation steps for further functionalization.

These approaches provide access to α-trifluoromethyl substituted piperidine derivatives with good yields and stereoselectivity, useful for generating complex bioactive molecules.

Comparative Analysis of Preparation Methods

Method Starting Material Reagents/Conditions Yield Range (%) Advantages Limitations
Sulfur tetrafluoride fluorination Piperidine carboxylic acids SF4, anhydrous HF, trichloromethane, 65-105 °C, 3-4 h 54.5 - 80.6 Direct trifluoromethylation, high purity Requires handling of toxic/hazardous reagents
N-Trifluoromethylation with CS2/AgF Secondary amines (piperidines) CS2, AgF, neutral conditions 77 - 98 Mild conditions, broad substrate scope, scalable Lower efficiency with aromatic amines
Multi-step functionalization Piperidine derivatives Reduction, phosphonation, Ugi reaction, RCM Variable (40-92) Versatile, stereoselective, complex molecule synthesis Multi-step, longer synthesis time

Chemical Reactions Analysis

Types of Reactions

N-(trifluoromethyl)piperidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitroso derivatives, secondary and tertiary amines, and various substituted piperidines .

Scientific Research Applications

N-[3-(trifluoromethyl)phenyl]piperidin-4-amine is a chemical compound with a piperidine ring substituted with a trifluoromethyl group on the phenyl ring. It has diverse applications in scientific research, spanning chemistry, biology, and industry.

Scientific Research Applications

Chemistry N-[3-(trifluoromethyl)phenyl]piperidin-4-amine serves as a building block in the synthesis of complex molecules and materials.

Biology The compound is used in studying biological systems and as a potential lead compound for drug discovery. N-[3-(trifluoromethyl)phenyl]piperidin-4-amine's biological activity is attributed to its interaction with biological targets, such as enzymes and receptors involved in physiological processes. Recent studies have highlighted its role in enzyme inhibition and anticancer activity.

  • Inhibition of Enzymes N-[3-(trifluoromethyl)phenyl]piperidin-4-amine has demonstrated inhibitory effects on enzymes such as monoamine oxidase (MAO), crucial for neurotransmitter metabolism. Derivatives containing trifluoromethyl groups exhibit potent MAO-B inhibition, with selectivity indices higher than standard drugs.
  • Anticancer Activity The compound has shown anticancer properties, inducing apoptosis in cancer cell lines and outperforming traditional chemotherapeutics in in vitro studies. It modulates signaling pathways associated with cell proliferation and survival, contributing to its anticancer efficacy.

Industry N-[3-(trifluoromethyl)phenyl]piperidin-4-amine is utilized in producing specialty chemicals and materials with unique properties.

Structure-Activity Relationship (SAR)

SAR analysis reveals that modifications to the piperidine ring and the introduction of electron-withdrawing groups like trifluoromethyl significantly impact the biological activity of the compound. For Example:

ModificationEffect on Activity
Removal of trifluoromethyl groupDecreased potency against MAO-B
Addition of electron-donating groupsImproved binding affinity
Alteration in the piperidine nitrogen positionLoss of inhibitory activity

Case Studies

  • Antibacterial Activity A related piperidine derivative demonstrated significant inhibition against methicillin-resistant Staphylococcus aureus (MRSA), linked to the disruption of bacterial fatty acid synthesis pathways.
  • Neuroprotective Effects N-[3-(trifluoromethyl)phenyl]piperidin-4-amine exhibits neuroprotective effects by inhibiting caspase-3, a critical mediator of apoptosis in neurodegenerative diseases, suggesting potential applications in treating conditions like Alzheimer's disease.
  • Cancer Therapeutics N-[3-(trifluoromethyl)phenyl]piperidin-4-amine was evaluated against various cancer cell lines, revealing superior cytotoxicity compared to conventional agents, involving modulation of apoptotic pathways and inhibition of tumor growth factors.

Mechanism of Action

The mechanism of action of N-(trifluoromethyl)piperidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets and modulate their activity. This can lead to various biological effects, including inhibition of enzyme activity and modulation of receptor signaling pathways .

Comparison with Similar Compounds

Structural and Functional Insights

  • Analogs with -CF₃ on pyridinyl/pyrimidinyl rings (e.g., UDD, Compound 21) exhibit stronger target affinity due to improved π-π stacking and hydrophobic interactions .
  • Synthetic Accessibility :
    • Coupling reactions (e.g., Buchwald-Hartwig amination) are commonly used but yield varies (12–66%) depending on steric hindrance from substituents .
    • Low yields (e.g., 12% for Compound 21) highlight challenges in introducing trifluoromethyl groups into complex heterocycles .

Impact of Trifluoromethyl Substitution

  • Lipophilicity : The -CF₃ group increases logP values by ~1–2 units, enhancing membrane permeability but risking off-target toxicity .
  • Metabolic Stability: Trifluoromethylated compounds resist oxidative metabolism, prolonging half-life in vivo compared to non-fluorinated analogs .

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